Synthetic Accessibility: Palladium-Catalyzed Cross-Coupling Capability vs. Non-Halogenated N-Methylquinoxalin-2-amine
The presence of a bromine substituent at position 7 enables participation in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The non-halogenated analog N-methylquinoxalin-2-amine (CAS 6479-17-0) lacks this reactive handle and cannot undergo these transformations without prior functionalization . The bromine atom also serves as a directing group for regioselective lithiation and subsequent electrophilic trapping, a synthetic option unavailable in the unsubstituted parent compound [1]. This distinction is critical when selecting a building block for divergent library synthesis.
| Evidence Dimension | Synthetic utility – Pd-catalyzed cross-coupling eligibility |
|---|---|
| Target Compound Data | Eligible: aryl-Br bond present; demonstrated in analogous 7-bromoquinoxaline systems [1] |
| Comparator Or Baseline | N-Methylquinoxalin-2-amine (CAS 6479-17-0): no aryl halide; cross-coupling not directly possible |
| Quantified Difference | Qualitative binary: reactive handle present vs. absent |
| Conditions | Suzuki-Miyaura: Pd(PPh₃)₄ or PdCl₂(dppf), base, organic/aqueous solvent, 60–100°C |
Why This Matters
Procurement of 7-bromo-N-methylquinoxalin-2-amine enables direct entry into diversification chemistry without additional halogenation steps, reducing synthetic step count and cost.
- [1] Saifina DF, Mamedov VA. New and modified classical methods for the synthesis of quinoxalines. Russian Chemical Reviews 2010;79(5):395–415. (Review describing bromoquinoxaline reactivity). View Source
